2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone
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Overview
Description
The compound "2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone" is not directly mentioned in the provided papers. However, the papers do discuss various chlorinated and fluorinated aromatic compounds, which can provide insights into the chemical behavior and properties of similar compounds. For instance, chlorination reactions of substituted phenols and the formation of chlorocyclohexa-dienones are described, which may be relevant to understanding the reactivity of the chloro group in the compound of interest . Additionally, the synthesis and crystal structure of compounds with
Scientific Research Applications
Crystal Structures and Nonlinear Optics Applications
Research on crystal structures and packing of compounds related to 2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone, such as triazine derivatives with fluorophenoxy and dimethylphenoxy groups, highlights their significance in the development of materials for octupolar nonlinear optics (NLO). These materials are characterized by C–H...F and C–H...π hydrogen bonds, forming dimeric Piedfort Units that extend into elaborate two-dimensional networks. This structural feature is critical for NLO applications due to the noncentrosymmetric nature of these compounds, which is essential for second harmonic generation (SHG) signals, a key property in NLO materials (Boese et al., 2002).
Photocatalytic Degradation and Environmental Applications
Studies on the photocatalytic degradation of chlorophenols, including compounds structurally related to 2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone, have demonstrated the potential of these processes in environmental applications. The degradation of chlorophenols in soil washing wastes containing surfactants in the presence of TiO2 dispersions shows that micellar solubilization and substrate adsorption onto semiconductors can significantly influence degradation kinetics. This research suggests a promising approach for the removal of hazardous organic pollutants from the environment, highlighting the importance of understanding the structural and electronic properties of such compounds for effective environmental remediation (Davezza et al., 2013).
Molecular Geometry and Quantum Chemical Studies
Quantum chemical studies on molecules structurally similar to 2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone provide insights into their molecular geometry, chemical reactivity, and photophysical properties. Such studies are crucial for the synthesis and application of these compounds in various scientific domains. The analysis of molecular electrostatic potential (MEP) and frontier molecular orbitals helps identify chemically active sites, contributing to the understanding of their reactivity and interactions with other molecules (Satheeshkumar et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-7-12(2)9-13(8-11)3-6-17(20)15-5-4-14(19)10-16(15)18/h4-5,7-10H,3,6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPVVRYKESWPMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644911 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(3,5-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898780-92-2 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30644911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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